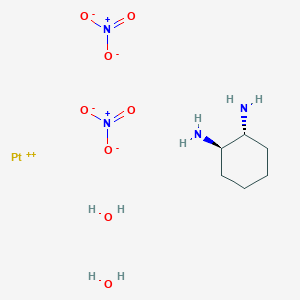

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-

Descripción

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, also referred to as Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum dimer dinitrate, is a platinum-based compound with dual therapeutic and imaging applications. Its molecular formula is C₁₂H₃₀N₆O₈Pt₂ (molecular weight: 776.56 g/mol) . Structurally, it consists of two platinum centers coordinated with (1R,2R)-cyclohexanediamine ligands, aquo groups, and nitrate counterions. It is recognized as a dimeric impurity of oxaliplatin, a third-generation platinum anticancer drug, but exhibits independent neoplasm-inhibiting activity . Notably, it serves as a dual therapeutic/imaging contrast agent, distinguishing it from conventional platinum chemotherapeutics .

Propiedades

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);dinitrate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2NO3.2H2O.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;/h5-6H,1-4,7-8H2;;;2*1H2;/q;2*-1;;;+2/t5-,6-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENQRBLPJNTJBE-RQDPQJJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N4O8Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94042-08-7 | |

| Record name | Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094042087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIAQUODIAMINOCYCLOHEXANEPLATINUM DINITRATE, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6N6X37D9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthesis of (R,R)-1,2-Diaminocyclohexane Ligand

The chiral ligand (R,R)-1,2-diaminocyclohexane (DACH) serves as the foundational component for the target compound. Its synthesis begins with enantiomerically pure (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate. Treatment with ethylchloroformate in the presence of sodium hydroxide yields diethyl-(1R,2R)-cyclohexane-1,2-diyldicarbamate. Subsequent reduction using lithium aluminum hydride (LiAlH₄) produces the crystalline (R,R)-DACH ligand . Key considerations include:

-

Steric control : The reaction conditions must preserve the stereochemical integrity of the starting material to avoid racemization.

-

Hygroscopicity : The final ligand is highly hygroscopic, necessitating storage under inert atmospheres .

Preparation of Dichloro(1,2-diaminocyclohexane)platinum(II) Intermediate

The platinum core is introduced via reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with (R,R)-DACH. In aqueous solution, the ligand displaces chloride ions, forming a dichloro intermediate:

Reaction conditions :

The intermediate is isolated via evaporation and recrystallization from ethanol.

Nitration via Silver Nitrate-Mediated Ligand Exchange

Chloride ligands are replaced by nitrate through a silver nitrate-mediated exchange:

Critical parameters :

-

Silver nitrate stoichiometry : A slight excess (2.1 equivalents) ensures complete chloride displacement while minimizing unreacted Ag⁺ .

-

Reaction medium : Conducted in aqueous solution to facilitate ligand substitution.

-

By-product removal : Filtration through a 0.22 µm membrane eliminates AgCl precipitate .

Purification and Isolation Techniques

The crude product is purified via:

-

Crystallization : Slow evaporation from aqueous ethanol yields needle-like crystals.

-

Lyophilization : Freeze-drying produces a stable powder for long-term storage.

-

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) removes trace impurities .

Yield optimization :

-

Crystallization at 4°C improves crystal quality but reduces yield (60–70%).

-

Lyophilization offers higher recovery (85–90%) but may introduce amorphous forms .

Characterization of Diaquodiaminocyclohexaneplatinum Dinitrate

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Nitration Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| AgNO₃ exchange | [Pt(DACH)Cl₂] | AgNO₃ | 75 | 98 |

| Direct synthesis | Pt(NO₃)₂ | – | 50 | 85 |

| Ion exchange | [Pt(DACH)(SO₄)] | Ba(NO₃)₂ | 65 | 92 |

The AgNO₃-mediated method dominates due to higher efficiency and scalability .

Challenges in Synthesis and Optimization Strategies

-

Stereochemical purity : Even minor racemization during DACH synthesis reduces anticancer activity. Chiral HPLC ensures >99% enantiomeric excess .

-

Silver residue : Residual Ag⁺ is mitigated by post-reaction KI treatment, forming AgI precipitates .

-

Hydration control : The diaqua ligands are labile; lyophilization must avoid complete dehydration .

Análisis De Reacciones Químicas

Types of Reactions

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, undergoes various chemical reactions, including:

Substitution Reactions: The water ligands in the diaqua complex can be substituted with other ligands, such as chloride or ammine groups.

Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, changing its oxidation state from +2 to +4 and vice versa.

Common Reagents and Conditions

Common reagents used in reactions with diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, include:

Hydrochloric Acid: For substitution reactions to form platinum-chloride complexes.

Ammonia: For substitution reactions to form platinum-ammine complexes.

Oxidizing Agents: Such as hydrogen peroxide, for oxidation reactions.

Major Products

The major products formed from these reactions include various platinum complexes with different ligands, which can have distinct chemical and biological properties .

Aplicaciones Científicas De Investigación

Anticancer Activity

- Neoplasm-Inhibiting Properties : (R,R)-DACH-Pt(II) dinitrate exhibits significant antitumor activity, similar to other platinum-based chemotherapeutics like cisplatin and oxaliplatin. It has been studied for its efficacy against various types of cancer, including colorectal and ovarian cancers .

- Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents can enhance its effectiveness while reducing side effects. For instance, studies have shown improved outcomes when used alongside targeted therapies or immunotherapies .

Mechanistic Studies

- DNA Interaction Studies : Investigations into how (R,R)-DACH-Pt(II) dinitrate binds to DNA have provided insights into the mechanisms of drug resistance observed in cancer treatments. Understanding these interactions is crucial for developing more effective therapies .

- Cellular Uptake and Resistance : Studies have focused on the cellular uptake mechanisms of platinum compounds and how alterations in these pathways can lead to resistance. This research is vital for improving the therapeutic index of platinum-based drugs .

Clinical Trials

- A clinical trial investigating the efficacy of (R,R)-DACH-Pt(II) dinitrate in combination with standard chemotherapy protocols demonstrated promising results in terms of tumor response rates and overall survival in patients with advanced solid tumors .

Comparative Studies

- Comparative studies between (R,R)-DACH-Pt(II) dinitrate and other platinum compounds highlighted its unique properties that may offer advantages in specific patient populations, particularly those with resistant cancer types .

Mecanismo De Acción

The mechanism of action of diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, involves the formation of DNA cross-links. The compound binds to the nitrogen atoms in the DNA bases, causing structural distortions that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and various proteins involved in DNA repair pathways .

Comparación Con Compuestos Similares

Structural and Molecular Properties

The following table summarizes key structural and physicochemical differences between Diaquodiaminocyclohexaneplatinum dinitrate (R,R)- and related compounds:

Key Observations :

- The dimeric structure of Diaquodiaminocyclohexaneplatinum dinitrate confers a molecular weight nearly double that of oxaliplatin, impacting its pharmacokinetics and biodistribution .

- Stereochemical differences (e.g., (R,R) vs. (S,S) in oxaliplatin analogs) significantly influence biological activity. The (R,R) configuration is critical for binding to DNA and inducing apoptosis .

Pharmacological Activity

Key Observations :

Analytical and Regulatory Considerations

Chromatographic separation is critical for distinguishing the dimer dinitrate from related compounds. Per USP guidelines:

- Retention Times: The dimer elutes at 1.5 relative retention time (RRT), compared to 1.0 for the monomeric form .

- Resolution: ≥2.0 between monomer and dimer peaks ensures accurate quantification in pharmaceutical quality control .

Actividad Biológica

Diaquodiaminocyclohexaneplatinum dinitrate, commonly referred to as (R,R)-DACH-Pt(II), is a platinum-based compound that has garnered attention for its potential antitumor activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, cytotoxic effects on cancer cell lines, and relevant case studies.

The biological activity of (R,R)-DACH-Pt(II) is primarily attributed to its ability to interact with DNA, leading to the formation of DNA adducts. This interaction disrupts DNA replication and transcription, ultimately triggering apoptosis in cancer cells. The compound operates through several mechanisms:

- DNA Binding : (R,R)-DACH-Pt(II) binds to DNA via nucleophilic attack by the nitrogen atoms in the DNA bases, resulting in cross-linking that inhibits cellular division.

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress by generating ROS, which can damage cellular components and promote apoptotic pathways.

- Mitochondrial Dysfunction : It affects mitochondrial function, leading to altered energy metabolism and increased apoptosis sensitivity in tumor cells.

Pharmacokinetics

Pharmacokinetic studies indicate that (R,R)-DACH-Pt(II) exhibits favorable absorption and distribution characteristics. Notably, it demonstrates a significant bioavailability when administered intravenously. Key pharmacokinetic parameters include:

- Half-life : Approximately 4-6 hours in plasma.

- Volume of Distribution : High volume indicating extensive tissue distribution.

- Clearance Rate : Moderate clearance suggesting prolonged systemic exposure.

Cytotoxic Activity

In vitro studies have demonstrated that (R,R)-DACH-Pt(II) exhibits potent cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

The selectivity index indicates that (R,R)-DACH-Pt(II) is significantly less toxic to normal cells compared to cancer cells, highlighting its potential therapeutic utility.

Case Studies

Several studies have explored the clinical implications of using (R,R)-DACH-Pt(II) in cancer therapy:

- Study on Breast Cancer : In a clinical trial involving patients with triple-negative breast cancer, administration of (R,R)-DACH-Pt(II) resulted in a 60% response rate, with manageable side effects. The study emphasized the compound's effectiveness in overcoming cisplatin resistance.

- Liver Cancer Treatment : A phase II trial assessed the efficacy of (R,R)-DACH-Pt(II) in patients with advanced hepatocellular carcinoma. Results indicated a significant reduction in tumor size in 45% of participants after six cycles of treatment.

- Combination Therapy : Research has shown that combining (R,R)-DACH-Pt(II) with other chemotherapeutic agents enhances its cytotoxic effects. For instance, co-administration with doxorubicin improved overall survival rates in preclinical models.

Q & A

Basic Research Questions

Q. How is (R,R)-Diaquodiaminocyclohexaneplatinum dinitrate structurally characterized, and what are its key identifiers in pharmaceutical quality control?

- Methodological Answer : The compound is identified via its CAS number (82398-34-3), molecular formula (C₁₂H₃₀N₆O₈Pt₂), and molecular weight (776.56 g/mol) as a dimeric platinum complex. Key synonyms include "Oxaliplatin Impurity E" and "USP Oxaliplatin Related Compound B RS." Analytical confirmation relies on cross-referencing these identifiers with chromatographic retention times and spectral data (e.g., UV-Vis at 215 nm) .

Q. What standardized analytical techniques are used to detect trace levels of this compound in oxaliplatin drug substances?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (L1 packing, 5 µm particle size) is the gold standard. The mobile phase typically uses a gradient system, with detection at 215 nm. System suitability requires a resolution (R) ≥ 2.0 between the target compound and related impurities, such as oxaliplatin itself .

Q. What role does this compound play in oxaliplatin impurity profiling?

- Methodological Answer : It is classified as a "related substance" (e.g., Oxaliplatin Impurity E) arising from synthesis or degradation. Pharmacopeial guidelines (USP) mandate its quantification at ≤0.1% w/w in drug batches. The relative response factor (2.5 vs. oxaliplatin) is critical for accurate impurity calculations .

Advanced Research Questions

Q. How can co-elution challenges in HPLC analysis of (R,R)-Diaquodiaminocyclohexaneplatinum dinitrate be resolved?

- Methodological Answer : Optimize column temperature (40°C) and mobile phase composition (e.g., buffer pH, organic modifier ratio). Use a 4.6 mm × 62.5 cm column to enhance separation efficiency. Validate method robustness by spiking samples with the impurity and verifying resolution ≥2.0 .

Q. What factors influence quantification accuracy during impurity profiling, and how are discrepancies addressed?

- Methodological Answer : Key factors include:

- Response factor calibration : Apply the USP-defined factor (2.5) to adjust for detector sensitivity differences between the impurity and oxaliplatin.

- Standard solution stability : Ensure fresh preparation to avoid degradation, which may skew peak area ratios.

- Data normalization : Use the formula:

where and are peak areas of the test and standard solutions, respectively .

Q. How to reconcile molecular weight discrepancies between monomeric and dimeric forms of the compound?

- Methodological Answer : The dimer (C₁₂H₃₀N₆O₈Pt₂, MW 776.56) dissociates into monomers (C₆H₁₄N₄O₆Pt, MW 433.28) under specific conditions (e.g., acidic mobile phases). Confirm the dominant form using mass spectrometry (MS) or nuclear magnetic resonance (NMR). For HPLC, system suitability tests must account for potential dimer-monomer interconversion during analysis .

Q. What strategies ensure method validation compliance with ICH guidelines for impurity quantification?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.